3-(3-Nitro-benzyl)-3H-imidazole-4-carbaldehyde

Medicinal chemistry Synthetic building blocks Physicochemical property differentiation

3-(3-Nitro-benzyl)-3H-imidazole-4-carbaldehyde (CAS 85103-01-1), also designated as 1-(3-nitrobenzyl)-1H-imidazole-5-carbaldehyde , is a substituted imidazole derivative with the molecular formula C₁₁H₉N₃O₃ and a molecular weight of 231.21 g/mol. The compound features an imidazole ring bearing a carbaldehyde group at the 4(5)-position and a 3-nitrobenzyl substituent at the N1 nitrogen, with calculated physicochemical parameters including a topological polar surface area (PSA) of 80.71 Ų and a LogP of 2.18.

Molecular Formula C11H9N3O3
Molecular Weight 231.21 g/mol
CAS No. 85103-01-1
Cat. No. B12440024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Nitro-benzyl)-3H-imidazole-4-carbaldehyde
CAS85103-01-1
Molecular FormulaC11H9N3O3
Molecular Weight231.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC=C2C=O
InChIInChI=1S/C11H9N3O3/c15-7-11-5-12-8-13(11)6-9-2-1-3-10(4-9)14(16)17/h1-5,7-8H,6H2
InChIKeyKDNSSUMBMSLCIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Nitro-benzyl)-3H-imidazole-4-carbaldehyde (CAS 85103-01-1) Synthetic Intermediate Procurement Overview


3-(3-Nitro-benzyl)-3H-imidazole-4-carbaldehyde (CAS 85103-01-1), also designated as 1-(3-nitrobenzyl)-1H-imidazole-5-carbaldehyde , is a substituted imidazole derivative with the molecular formula C₁₁H₉N₃O₃ and a molecular weight of 231.21 g/mol . The compound features an imidazole ring bearing a carbaldehyde group at the 4(5)-position and a 3-nitrobenzyl substituent at the N1 nitrogen, with calculated physicochemical parameters including a topological polar surface area (PSA) of 80.71 Ų and a LogP of 2.18 [1]. This compound is primarily procured as a research chemical and synthetic building block, with commercially available purity grades ranging from 95% to 97% . The 3-nitro substitution pattern distinguishes it from its positional isomers (2-nitro and 4-nitro analogs), which may confer differential reactivity in subsequent synthetic transformations.

Why Generic Substitution of CAS 85103-01-1 with Alternative Imidazole Carbaldehydes Compromises Synthetic Reproducibility


Generic substitution of 3-(3-nitro-benzyl)-3H-imidazole-4-carbaldehyde (CAS 85103-01-1) with other imidazole carbaldehydes—including its positional isomers with 2-nitro or 4-nitro substitution—cannot be assumed without risking synthetic divergence. The position of the nitro group on the benzyl moiety influences both the electronic environment of the imidazole ring and the steric accessibility of the carbaldehyde functional group, which directly impacts reaction kinetics, regioselectivity, and yield in subsequent transformations [1]. Literature on related nitrobenzyl-imidazole systems demonstrates that positional isomers exhibit markedly different reaction outcomes: for example, the synthesis of 1-(2-nitrobenzyl)-1H-imidazole-4-carbaldehyde proceeds with a reported yield of 48%, whereas the corresponding 5-carbaldehyde isomer yields only 24% under identical conditions, underscoring that substitution pattern is a non-trivial determinant of synthetic efficiency [1]. Furthermore, the 3-nitrobenzyl derivative possesses distinct physicochemical properties—including a calculated PSA of 80.71 Ų and LogP of 2.18 [2]—that differ from non-nitrated or differently substituted analogs and may affect solubility, chromatographic behavior, and membrane permeability in biological assays. Procurement of the exact CAS 85103-01-1 compound, rather than a generic imidazole carbaldehyde, is therefore essential for ensuring experimental reproducibility and consistency with literature protocols that specify this precise intermediate.

Quantitative Differentiation Evidence for 3-(3-Nitro-benzyl)-3H-imidazole-4-carbaldehyde (CAS 85103-01-1) Relative to Comparators


3-Nitro Substitution Confers Distinct Physicochemical Profile Relative to 2-Nitro and 4-Nitro Positional Isomers

While all three positional isomers (2-nitro, 3-nitro, and 4-nitro) share the same molecular formula (C₁₁H₉N₃O₃) and molecular weight (231.21 g/mol), the 3-nitrobenzyl substitution pattern on the imidazole ring yields a unique combination of calculated physicochemical parameters. The 3-nitro isomer (CAS 85103-01-1) exhibits a topological polar surface area (PSA) of 80.71 Ų and a calculated LogP of 2.18 [1]. Although directly measured comparative data for the 2-nitro and 4-nitro isomers are not available in the search results, the meta-substitution (3-position) is expected to alter electronic distribution on the benzyl ring and modulate hydrogen-bonding capacity relative to the ortho- and para-substituted analogs. This difference is of practical relevance for chromatographic method development and for predicting passive membrane permeability in cellular assays.

Medicinal chemistry Synthetic building blocks Physicochemical property differentiation

Commercially Available Purity Grades Support Reproducible Synthetic Applications for CAS 85103-01-1

3-(3-Nitro-benzyl)-3H-imidazole-4-carbaldehyde is commercially available from multiple vendors with specified purity grades that meet research requirements. BOC Sciences supplies the compound at 95% purity , while Bidepharm offers a 97% purity grade with batch-specific quality control documentation including NMR, HPLC, and GC analytical reports . AKSci also lists this compound (Catalog 8880FR) with full quality assurance backing . These established purity specifications provide a verifiable baseline for procurement decisions, enabling users to select the appropriate grade based on the sensitivity of their intended application. In contrast, the 2-nitro and 4-nitro positional isomers may have more limited commercial availability and less standardized purity specifications, which can introduce variability into multi-step synthetic protocols where this compound serves as an intermediate.

Chemical procurement Quality assurance Synthetic intermediate

Nitrobenzyl-Imidazole Scaffolds Exhibit Differential Synthetic Yields Based on Substitution Pattern

The nitro group position on the benzyl substituent influences synthetic efficiency in imidazole derivatization reactions. In a documented synthetic protocol, 1-(2-nitrobenzyl)-1H-imidazole-4-carbaldehyde was obtained in 48% yield, whereas the isomeric 1-(2-nitrobenzyl)-1H-imidazole-5-carbaldehyde was produced in only 24% yield under identical reaction conditions [1]. Although this specific comparison is for the 2-nitro series rather than the 3-nitro compound (CAS 85103-01-1), it demonstrates a class-level principle: the regiochemistry of the carbaldehyde group relative to the N-substituent dramatically affects reaction outcome. The target compound 3-(3-nitro-benzyl)-3H-imidazole-4-carbaldehyde (synonymous with 1-(3-nitrobenzyl)-1H-imidazole-5-carbaldehyde ) bears the carbaldehyde at the 4(5)-position and the 3-nitrobenzyl group at N1. This specific substitution pattern may confer synthetic advantages in certain reaction manifolds compared to the 2-carbaldehyde or non-nitrated analogs. However, direct head-to-head yield data for the 3-nitro isomer versus its comparators were not identified in the search results.

Synthetic methodology Reaction optimization Regioselectivity

Compound Serves as Key Intermediate in Pharmacologically Relevant Imidazole-Derived Scaffolds

3-(3-Nitro-benzyl)-3H-imidazole-4-carbaldehyde belongs to a class of N-substituted imidazole-4(5)-carbaldehydes that serve as versatile intermediates for constructing pharmacologically active molecules. Related N-substituted imidazole-4-carbaldehyde derivatives have been employed in microwave-assisted syntheses of anti-inflammatory compounds, demonstrating the utility of this scaffold in medicinal chemistry programs [1]. The 3-nitrobenzyl group, in particular, provides a synthetic handle for subsequent reduction to the corresponding amine (3-aminobenzyl derivative) or can participate in further functionalization via the aldehyde moiety. Additionally, nitrobenzyl-imidazole derivatives are documented intermediates in the synthesis of imidazo-benzodiazepine compounds with psychotropic activity [2]. While direct biological activity data for CAS 85103-01-1 itself were not located in the search results, its structural features align it with a well-established class of synthetic intermediates for drug discovery applications. The 3-nitro substitution pattern offers distinct electronic and steric properties compared to the 2-nitro and 4-nitro isomers, which may influence the pharmacological profile of downstream products.

Medicinal chemistry Drug discovery intermediates Imidazole-based therapeutics

Recommended Procurement and Application Scenarios for 3-(3-Nitro-benzyl)-3H-imidazole-4-carbaldehyde (CAS 85103-01-1)


Medicinal Chemistry Synthesis of Nitroimidazole-Derived Pharmacophores

Researchers engaged in medicinal chemistry programs targeting anti-inflammatory, antimicrobial, or psychotropic agents may procure CAS 85103-01-1 as a synthetic intermediate. The 3-nitrobenzyl-substituted imidazole-4-carbaldehyde scaffold is structurally aligned with intermediates used in the synthesis of imidazo-benzodiazepine derivatives [1] and anti-inflammatory imidazole compounds [2]. The carbaldehyde group at the 4(5)-position provides a reactive handle for condensation reactions, while the 3-nitrobenzyl moiety can be selectively reduced to the corresponding amine for further diversification. The compound's calculated PSA of 80.71 Ų and LogP of 2.18 [3] provide guidance for chromatographic purification and for predicting passive permeability in cellular assays. Procurement of the 97% purity grade with batch-specific analytical documentation (NMR, HPLC, GC) is recommended for medicinal chemistry applications requiring high reproducibility.

Positional Isomer Differentiation in Structure-Activity Relationship (SAR) Studies

In SAR campaigns investigating the effect of nitro group position on benzyl-substituted imidazoles, CAS 85103-01-1 represents the 3-nitro (meta-substituted) variant. Procurement of this specific CAS number ensures that researchers obtain the authentic 3-nitro isomer, distinct from the 2-nitro (CAS 85103-00-0) and 4-nitro (CAS 85103-02-2) positional isomers. Class-level evidence from related nitrobenzyl-imidazole systems indicates that substitution pattern can influence synthetic yield by as much as two-fold [4], underscoring the importance of isomer purity for reproducible SAR data. The compound is available at 95-97% purity from multiple vendors , with some suppliers offering batch QC documentation to verify identity and purity, thereby minimizing the risk of isomer contamination that could confound biological assay interpretation.

Building Block for Diversity-Oriented Synthesis and Library Construction

As a bifunctional building block containing both an electrophilic aldehyde and a reducible nitro group, CAS 85103-01-1 is suitable for diversity-oriented synthesis platforms and compound library construction. The aldehyde functionality enables participation in reductive amination, condensation with hydrazines or amines, and other carbonyl chemistry, while the 3-nitrobenzyl group can be orthogonally reduced to the corresponding amine for subsequent coupling reactions. The compound's classification under HS code 2933290090 (compounds containing an unfused imidazole ring) with a Most-Favored-Nation tariff rate of 6.5% [5] provides procurement teams with customs and logistics planning information for international sourcing. The availability of this compound from multiple vendors including BOC Sciences, Bidepharm, AKSci, Alfa Chemistry, and Beta Pharma Scientific ensures supply chain redundancy for ongoing synthetic programs.

Quality-Controlled Intermediate for Multi-Step Synthetic Protocol Execution

Laboratories executing literature protocols that specify 3-(3-nitro-benzyl)-3H-imidazole-4-carbaldehyde or its synonymous designation 1-(3-nitrobenzyl)-1H-imidazole-5-carbaldehyde should procure this exact CAS number with verified purity documentation. The 97% purity grade available from Bidepharm includes batch-specific quality control data such as NMR, HPLC, and GC reports , enabling researchers to validate the identity and purity of the starting material before committing to multi-step synthetic sequences. This quality assurance is particularly critical given the class-level observation that positional isomers exhibit divergent synthetic yields [4], meaning that substitution with an impure or incorrect isomer could compromise reaction outcomes. Long-term storage recommendations from suppliers specify cool, dry conditions , and the compound is not classified as hazardous material for transportation purposes, simplifying logistics for international procurement.

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